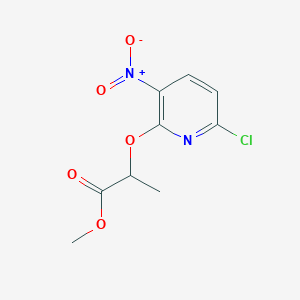
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a suitable pyridine derivative is reacted with a chloro and nitro-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Reduction: Formation of 2-(6-Amino-3-nitropyridin-2-yloxy)-propionic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent binding with nucleophilic sites in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(6-Chloro-3-nitropyridin-2-yloxy)-acetic acid methyl ester
- 2-(6-Chloro-3-nitropyridin-2-yloxy)-butyric acid methyl ester
Uniqueness
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C9H9ClN2O5 |
|---|---|
分子量 |
260.63 g/mol |
IUPAC名 |
methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H9ClN2O5/c1-5(9(13)16-2)17-8-6(12(14)15)3-4-7(10)11-8/h3-5H,1-2H3 |
InChIキー |
DAWIOFBORWXNQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)OC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















